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Introduction
SHAAGtide is a potent 18-amino acid peptide cleaved from the chemokine CCL23β by

inflammatory proteases.[1] It functions as a chemoattractant, recruiting leukocytes, including

neutrophils, to sites of inflammation.[2] SHAAGtide exerts its effects by binding to the formyl

peptide receptor-like 1 (FPRL1), also known as FPR2, a G-protein coupled receptor.[1][3] This

interaction triggers a cascade of intracellular signaling events, leading to cellular responses

such as calcium mobilization and chemotaxis.[1] The transient nature of SHAAGtide, due to

subsequent cleavage by proteases, makes its accurate detection and quantification in

biological samples crucial for understanding its role in inflammatory processes and for the

development of targeted therapeutics.[2]

These application notes provide detailed protocols for the detection and quantification of

SHAAGtide in biological matrices using two common methodologies: Enzyme-Linked

Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS).

Signaling Pathway
Activation of FPRL1 by SHAAGtide initiates a complex signaling network. The diagram below

illustrates the key downstream pathways.
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Caption: SHAAGtide binding to FPRL1 activates downstream signaling pathways.

Data Presentation
The following tables summarize the expected performance characteristics for the detection of

SHAAGtide using ELISA and LC-MS/MS based on typical results for similar peptide assays.

Note: This data is illustrative and may vary based on the specific antibodies, reagents, and

instrumentation used.

Table 1: Expected Performance of SHAAGtide Sandwich ELISA

Parameter Expected Value

Limit of Detection (LOD) 5 - 15 pg/mL

Limit of Quantification (LOQ) 20 - 50 pg/mL

Dynamic Range 50 - 2000 pg/mL

Intra-assay Precision (%CV) < 10%

Inter-assay Precision (%CV) < 15%

Spike Recovery 85% - 115%

Table 2: Expected Performance of SHAAGtide LC-MS/MS Assay
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Parameter Expected Value

Lower Limit of Quantification (LLOQ) 50 - 200 pg/mL

Upper Limit of Quantification (ULOQ) 5000 - 10000 pg/mL

Linearity (r²) > 0.99

Intra-assay Precision (%CV) < 15%

Inter-assay Precision (%CV) < 15%

Accuracy (% bias) ± 15%

Matrix Effect < 15%

Recovery > 80%

Experimental Protocols
Sample Preparation for Biological Fluids (Plasma,
Serum)
Proper sample handling and preparation are critical to minimize peptide degradation and

remove interfering substances.

Workflow for Sample Preparation
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Caption: General workflow for preparing biological samples for SHAAGtide analysis.

Detailed Protocol:

Sample Collection: Collect whole blood into tubes containing EDTA or citrate to prevent

coagulation.
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Centrifugation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate

plasma or serum.

Aliquoting: Carefully collect the supernatant (plasma or serum) and transfer it to clean tubes.

Inhibitor Addition: Immediately add a broad-spectrum protease inhibitor cocktail to prevent

the degradation of SHAAGtide.

Storage: Samples can be stored at -80°C for long-term stability or used immediately for

extraction.

Extraction (Choose one):

Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma/serum.

Vortex thoroughly and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10

minutes at 4°C. Collect the supernatant and dry it under a vacuum.

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by

equilibration with 0.1% trifluoroacetic acid (TFA) in water. Load the acidified plasma/serum

sample. Wash the cartridge with 0.1% TFA in 5% acetonitrile. Elute the peptides with 0.1%

TFA in 60% acetonitrile. Dry the eluate under vacuum.

Reconstitution: Reconstitute the dried peptide extract in the appropriate assay buffer (for

ELISA) or mobile phase (for LC-MS/MS).

Protocol 1: SHAAGtide Quantification by Sandwich
ELISA
This protocol outlines a standard sandwich ELISA procedure for the quantification of

SHAAGtide.

Workflow for Sandwich ELISA
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Caption: Step-by-step workflow for performing a SHAAGtide sandwich ELISA.

Materials:
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High-binding 96-well microplate

Capture antibody (anti-SHAAGtide, monoclonal)

Detection antibody (anti-SHAAGtide, biotinylated polyclonal)

Recombinant SHAAGtide standard

Streptavidin-HRP conjugate

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

Stop solution (e.g., 2N H₂SO₄)

Coating buffer (e.g., phosphate-buffered saline, pH 7.4)

Blocking buffer (e.g., 1% BSA in PBS)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

Plate reader

Procedure:

Coating: Dilute the capture antibody in coating buffer to a final concentration of 1-2 µg/mL.

Add 100 µL to each well of the microplate and incubate overnight at 4°C.

Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash

buffer per well.

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room

temperature.

Washing: Repeat the wash step as in step 2.

Sample and Standard Incubation: Prepare a standard curve by serially diluting the

recombinant SHAAGtide standard in assay buffer. Add 100 µL of the standards and
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prepared samples to the appropriate wells. Incubate for 2 hours at room temperature.

Washing: Repeat the wash step as in step 2.

Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay buffer. Add

100 µL to each well and incubate for 1 hour at room temperature.

Washing: Repeat the wash step as in step 2.

Enzyme Conjugate Incubation: Dilute the Streptavidin-HRP conjugate in assay buffer. Add

100 µL to each well and incubate for 30 minutes at room temperature in the dark.

Washing: Repeat the wash step, but increase to five washes.

Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30

minutes at room temperature in the dark.

Stopping the Reaction: Add 50 µL of stop solution to each well.

Reading: Read the absorbance at 450 nm using a microplate reader.

Analysis: Calculate the concentration of SHAAGtide in the samples by interpolating from the

standard curve.

Protocol 2: SHAAGtide Quantification by LC-MS/MS
This protocol provides a general framework for developing a robust LC-MS/MS method for

SHAAGtide quantification.

Workflow for LC-MS/MS Analysis
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(C18 Column)

4. Electrospray Ionization (ESI)

5. Tandem Mass Spectrometry
(MRM/SRM)

6. Data Acquisition and
Quantification
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Caption: Key steps in the quantification of SHAAGtide using LC-MS/MS.

Materials and Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Tandem mass spectrometer with an electrospray ionization (ESI) source

C18 HPLC column suitable for peptide separations

SHAAGtide analytical standard
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Stable isotope-labeled (e.g., ¹³C, ¹⁵N) SHAAGtide internal standard (IS)

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in acetonitrile

Sample preparation reagents as described previously

Procedure:

Sample Preparation and Internal Standard Spiking: Prepare samples as described in the

"Sample Preparation for Biological Fluids" section. Prior to the final drying step, spike all

samples, calibration standards, and quality controls with a known concentration of the stable

isotope-labeled SHAAGtide internal standard.

Calibration Curve Preparation: Prepare a series of calibration standards by spiking known

concentrations of the SHAAGtide analytical standard into a surrogate matrix (e.g., charcoal-

stripped plasma).

LC Separation:

Reconstitute the dried extracts in Mobile Phase A.

Inject the sample onto the C18 column.

Separate the peptides using a gradient elution with Mobile Phases A and B. A typical

gradient might be:

0-2 min: 5% B

2-15 min: 5-60% B

15-16 min: 60-95% B

16-18 min: 95% B

18-20 min: 95-5% B
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20-25 min: 5% B

MS/MS Detection:

Operate the mass spectrometer in positive ion mode using ESI.

Perform method optimization by infusing the SHAAGtide standard to determine the

precursor ion (e.g., [M+2H]²⁺, [M+3H]³⁺) and the most intense and specific fragment ions.

Set up a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)

method to monitor at least two to three specific precursor-to-fragment ion transitions for

both SHAAGtide and its internal standard.

Data Analysis:

Integrate the peak areas for the MRM transitions of both the analyte and the internal

standard.

Calculate the peak area ratio (analyte/IS).

Construct a calibration curve by plotting the peak area ratio against the concentration of

the calibration standards.

Determine the concentration of SHAAGtide in the unknown samples by interpolating their

peak area ratios from the calibration curve.

Conclusion
The protocols described provide robust and sensitive methods for the detection and

quantification of SHAAGtide in biological samples. The choice between ELISA and LC-MS/MS

will depend on the specific requirements of the study, including the desired sensitivity,

specificity, throughput, and available instrumentation. Careful sample preparation is paramount

to ensure accurate and reproducible results with either technique. The provided workflows and

diagrams offer a clear visual guide for researchers to implement these methodologies in their

laboratories.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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